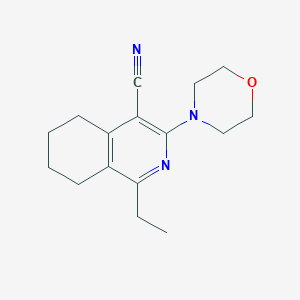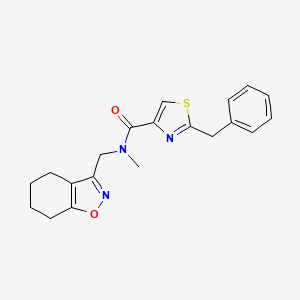![molecular formula C15H26ClNO2 B5518407 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, also known as BICPNA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In pharmacology, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been investigated for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential as a scaffold for the development of new drugs.
Mécanisme D'action
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory. By binding to the receptor, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride enhances the response of the receptor to its natural ligand, acetylcholine, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to have several biochemical and physiological effects, including increased synaptic plasticity, improved learning and memory, and neuroprotection. In animal models, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the alpha7 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, including further investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases, exploration of its effects on other cognitive processes beyond learning and memory, and development of new compounds based on the 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride scaffold with improved pharmacological properties.
In conclusion, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves positive allosteric modulation of the alpha7 nAChR, leading to increased synaptic plasticity and improved cognitive function. While 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a drug candidate and its effects on cognitive processes.
Méthodes De Synthèse
The synthesis of 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride involves several steps, including the reaction of 2-cyclohexenone with pyrrolidine, followed by the reaction of the resulting product with 1,5-cyclooctadiene. The final step involves the reaction of the product with acetic anhydride and hydrochloric acid to yield 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride hydrochloride.
Propriétés
IUPAC Name |
(2-pyrrolidin-1-yl-9-bicyclo[3.3.1]nonanyl) acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(17)18-15-12-5-4-6-13(15)14(8-7-12)16-9-2-3-10-16;/h12-15H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGQNJVMSZFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCCC1C(CC2)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)
![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)
![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)
![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)
![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)
![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)